molecular formula C20H14F3N3OS2 B15036924 3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 352021-58-0

3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15036924
CAS No.: 352021-58-0
M. Wt: 433.5 g/mol
InChI Key: ZNTURIUEWBRILG-UHFFFAOYSA-N
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Description

3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo various reactions such as nitration, reduction, and amination. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thienopyridines in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is explored for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-2-carboxamide
  • 3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may exhibit unique properties such as higher stability, enhanced reactivity, or specific biological activities. These differences make it a valuable compound for research and development in various fields.

Properties

CAS No.

352021-58-0

Molecular Formula

C20H14F3N3OS2

Molecular Weight

433.5 g/mol

IUPAC Name

3-amino-N-(4-methylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H14F3N3OS2/c1-10-4-6-11(7-5-10)25-18(27)17-16(24)15-12(20(21,22)23)9-13(26-19(15)29-17)14-3-2-8-28-14/h2-9H,24H2,1H3,(H,25,27)

InChI Key

ZNTURIUEWBRILG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N

Origin of Product

United States

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